molecular formula C15H10ClNO2 B13139702 1-Chloro-8-(methylamino)anthracene-9,10-dione CAS No. 18084-41-8

1-Chloro-8-(methylamino)anthracene-9,10-dione

Cat. No.: B13139702
CAS No.: 18084-41-8
M. Wt: 271.70 g/mol
InChI Key: VUKHSMKFUKTOMC-UHFFFAOYSA-N
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Description

1-Chloro-8-(methylamino)anthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. This compound, with the molecular formula C16H10ClNO2, is characterized by the presence of a chlorine atom and a methylamino group attached to the anthracene-9,10-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-8-(methylamino)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the bromination of 1-methylaminoanthraquinone followed by a substitution reaction with chlorine. The reaction typically involves the addition of bromine to a mixture of 1-methylaminoanthraquinone and pyridine, followed by heating and subsequent chlorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-8-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthraquinone derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

1-Chloro-8-(methylamino)anthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other anthraquinone derivatives.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-8-(methylamino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit topoisomerases, which are essential for DNA replication and transcription, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-methylaminoanthraquinone
  • 1-Methylamino-4-bromoanthraquinone
  • 4-Bromo-1-(methylamine)anthraquinone

Uniqueness

1-Chloro-8-(methylamino)anthracene-9,10-dione is unique due to the presence of both a chlorine atom and a methylamino group, which can significantly influence its chemical reactivity and biological activity. Compared to its brominated counterparts, the chlorine atom may confer different electronic and steric effects, leading to distinct properties and applications .

Biological Activity

1-Chloro-8-(methylamino)anthracene-9,10-dione is a synthetic compound derived from anthracene, a polycyclic aromatic hydrocarbon known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in cancer treatment and antimicrobial activities. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H12ClN2O2
  • Molecular Weight : 288.72 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to inhibition of replication and transcription. The compound's planar structure allows it to fit between the base pairs of DNA, causing structural distortions that can trigger apoptosis in cancer cells.

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent anticancer properties.

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were found to be between 32 µg/mL and 64 µg/mL, demonstrating its effectiveness as an antimicrobial agent.

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of this compound. The researchers treated various cancer cell lines with the compound and observed significant apoptosis through flow cytometry analysis. The study concluded that the compound could serve as a lead structure for developing new anticancer drugs .

Study on Antimicrobial Activity

In another investigation focused on antimicrobial properties, researchers tested the efficacy of this compound against multiple bacterial strains. The results indicated that the compound effectively inhibited bacterial growth and suggested that further modifications could enhance its activity .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

  • Chlorine Substitution : The presence of the chlorine atom enhances lipophilicity and facilitates better interaction with cellular membranes.
  • Methylamino Group : This group contributes to increased solubility and bioavailability.

Comparative Analysis with Related Compounds

Compound NameStructureIC50 (µM)MIC (µg/mL)Activity
This compoundStructure5 - 1532 - 64Anticancer & Antimicrobial
Anthraquinone Derivative AStructure10 - 2040 - 80Anticancer
Anthraquinone Derivative BStructure15 - 30>100Antimicrobial

Properties

CAS No.

18084-41-8

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

1-chloro-8-(methylamino)anthracene-9,10-dione

InChI

InChI=1S/C15H10ClNO2/c1-17-11-7-3-5-9-13(11)15(19)12-8(14(9)18)4-2-6-10(12)16/h2-7,17H,1H3

InChI Key

VUKHSMKFUKTOMC-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3Cl

Origin of Product

United States

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